Product packaging for 1-Mesityl-3,3-diphenyl-1-propanone(Cat. No.:)

1-Mesityl-3,3-diphenyl-1-propanone

Cat. No.: B274317
M. Wt: 328.4 g/mol
InChI Key: MXAKUQXCLQZBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Mesityl-3,3-diphenyl-1-propanone, historically referred to as Kohler's Ketone, is a specialized organic compound with significant utility in chemical synthesis and advanced materials research . Its primary documented application is in synthetic organic methodology, where it was identified as the major product (84% yield) from the conjugate addition of phenylmagnesium bromide to benzalacetomesitylene, a classic reaction studied to understand 1,4-addition pathways . The structural motif of this compound, featuring a ketone flanked by multiple aromatic rings, provides a sterically protected core that is of considerable interest in the development of novel optoelectronic materials. Recent scientific advancements highlight the value of the mesityl (2,4,6-trimethylphenyl) group in stabilizing π-radical systems for use in organic light-emitting diodes (OLEDs) . While this compound itself may serve as a synthetic precursor or model compound, its structural relatives demonstrate that mesityl substitution is a critical strategy for creating highly emissive, stable radical molecules. These materials enable the fabrication of efficient light-emitting devices with high external quantum efficiency, opening avenues for research in doublet emission and near-infrared photoluminescence . This makes this compound a reagent of interest for researchers exploring new synthetic pathways to sterically hindered ketones and for those in the field of materials science developing the next generation of organic radical emitters.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24O B274317 1-Mesityl-3,3-diphenyl-1-propanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H24O

Molecular Weight

328.4 g/mol

IUPAC Name

3,3-diphenyl-1-(2,4,6-trimethylphenyl)propan-1-one

InChI

InChI=1S/C24H24O/c1-17-14-18(2)24(19(3)15-17)23(25)16-22(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-15,22H,16H2,1-3H3

InChI Key

MXAKUQXCLQZBLP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for 1 Mesityl 3,3 Diphenyl 1 Propanone

Retrosynthetic Dissection and Mechanistic Considerations for 1-Mesityl-3,3-diphenyl-1-propanone

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.com For this compound, the primary disconnection points are the carbon-carbon bonds adjacent to the carbonyl group.

A logical retrosynthetic approach would involve a Friedel-Crafts-type disconnection. This would break the bond between the carbonyl carbon and the mesityl group, leading to mesitylene (B46885) and a diphenylpropanoyl synthon. Alternatively, a disconnection between the carbonyl carbon and the adjacent methylene (B1212753) group would suggest a reaction between a mesityl ketone enolate and a diphenylmethyl electrophile.

Another key disconnection can be made at the C2-C3 bond, suggesting a conjugate addition of a phenyl group to a chalcone-like precursor (1-mesityl-3-phenyl-2-propen-1-one). This Michael addition is a powerful tool for forming carbon-carbon bonds. rsc.org

The mechanism of the forward synthesis, such as a Friedel-Crafts acylation, would involve the generation of an acylium ion from a suitable derivative of 3,3-diphenylpropanoic acid. This electrophile would then attack the electron-rich mesitylene ring. The bulky nature of both the acylium ion and the mesitylene would necessitate careful selection of the Lewis acid catalyst and reaction conditions to overcome steric hindrance.

Development and Optimization of Synthetic Routes to this compound

The synthesis of this compound can be approached through various routes, each with its own set of advantages and challenges.

Multi-Step Synthesis from Precursors and Intermediate Isolation

A common strategy for constructing complex molecules is a multi-step synthesis that involves the isolation of key intermediates. For this compound, a plausible multi-step sequence could begin with the synthesis of 3,3-diphenylpropanoic acid. This intermediate can then be converted to its acid chloride, which subsequently undergoes a Friedel-Crafts acylation with mesitylene to yield the target ketone.

Alternatively, a route involving an aldol (B89426) condensation reaction between a mesityl ketone and benzaldehyde (B42025) could be envisioned. The resulting α,β-unsaturated ketone (a chalcone (B49325) derivative) could then undergo a conjugate addition with a phenyl nucleophile, followed by reduction of the double bond. The isolation and purification of these intermediates at each stage can ensure the purity of the final product.

Reaction Step Reactants Product Key Considerations
Aldol CondensationMesitylacetophenone, Benzaldehyde1-Mesityl-3-phenyl-2-propen-1-oneBase or acid catalysis, control of side reactions
Michael Addition1-Mesityl-3-phenyl-2-propen-1-one, Phenyl organometallic reagent1-Mesityl-1,3-diphenyl-1-propanoneChoice of organometallic reagent (e.g., organocuprate) to favor 1,4-addition
Reduction1-Mesityl-1,3-diphenyl-1-propanoneThis compoundSelective reduction of the double bond without affecting the carbonyl group

Transition Metal-Catalyzed Coupling Reactions in Precursor Formation and Direct Synthesis

Transition metal catalysis offers powerful and versatile methods for forming carbon-carbon bonds, which can be applied to the synthesis of this compound and its precursors.

For instance, Suzuki-Miyaura or Negishi cross-coupling reactions could be employed to construct the diphenylmethyl moiety or to attach the mesityl group. dokumen.pubacs.org A palladium-catalyzed coupling of a mesitylboronic acid with a suitable 3,3-diphenylpropanoyl derivative would be a direct approach to the final product. Similarly, the synthesis of precursors like diaryl ethers or substituted biaryls often relies on palladium-catalyzed reactions. beilstein-journals.org

The formation of the 3,3-diphenylpropane backbone could also be achieved through transition metal-catalyzed reactions. For example, a Heck reaction between a styrene (B11656) derivative and an aryl halide, followed by reduction, could be a viable route.

Coupling Reaction Catalyst Reactants Potential Application in Synthesis
Suzuki-Miyaura CouplingPalladium complexesMesitylboronic acid, 3,3-Diphenylpropanoyl chlorideDirect formation of the ketone
Negishi CouplingPalladium or Nickel complexesDiphenylmethylzinc reagent, Mesityloyl chlorideFormation of the C2-C3 bond
Heck ReactionPalladium complexesStyrene, Aryl halideSynthesis of a precursor to the 3,3-diphenylpropane moiety

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. dergipark.org.tr This involves considering factors such as atom economy, the use of less hazardous reagents and solvents, and energy efficiency. snu.ac.krmdpi.com

One key aspect is the choice of catalyst. Replacing stoichiometric Lewis acids in Friedel-Crafts reactions with recyclable solid acid catalysts like zeolites can significantly reduce waste. snu.ac.kr The use of catalytic rather than stoichiometric amounts of reagents improves atom economy. mdpi.com

Solvent selection is another critical area. Replacing volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids can minimize environmental pollution. digitallibrary.co.in In some cases, reactions can be performed under solvent-free conditions. semanticscholar.org Furthermore, employing energy-efficient methods such as microwave or ultrasound irradiation can shorten reaction times and reduce energy consumption. mdpi.com

Stereoselective Synthesis of Chiral Analogues and Derivatives of this compound

The synthesis of chiral analogues of this compound, where a stereocenter is introduced, requires stereoselective methods. If a chiral center is desired at the C2 position, an asymmetric conjugate addition to a chalcone precursor would be a suitable strategy. This can be achieved using chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands. scholaris.ca

The development of chiral N-heterocyclic carbene (NHC) ligands has provided powerful tools for asymmetric catalysis. mdpi.com These ligands can be used in conjunction with metals like copper or palladium to control the stereochemical outcome of reactions.

Another approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemistry of a key bond-forming step. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

The stereoselective reduction of a prochiral ketone precursor could also be employed to generate a chiral alcohol, which could then be oxidized to the chiral ketone.

Stereoselective Method Key Feature Application
Asymmetric CatalysisUse of a chiral catalyst to control stereochemistryEnantioselective conjugate addition to a chalcone precursor
Chiral AuxiliariesTemporary incorporation of a chiral group to direct a reactionDiastereoselective alkylation or addition reactions
Stereoselective ReductionUse of a chiral reducing agent or catalystReduction of a prochiral ketone to a specific enantiomer of the alcohol

Scale-Up Methodologies and Process Intensification in this compound Production

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. researchgate.net

For the production of this compound, this could involve moving from traditional batch reactors to continuous flow reactors. flowphotochem.eu Flow chemistry offers several advantages, including improved heat and mass transfer, better reaction control, and enhanced safety, particularly for highly exothermic or hazardous reactions.

Telescoping, or combining multiple reaction steps into a single, continuous process without isolating intermediates, can significantly streamline production, reduce waste, and lower costs. researchgate.net This requires careful optimization of reaction conditions to ensure compatibility between different reaction steps.

The development of robust and recyclable catalysts is also crucial for large-scale production. Heterogeneous catalysts are often preferred for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst reuse. researchgate.net The design of efficient work-up and purification procedures is another key aspect of developing a scalable and economically viable process.

Post-Synthetic Modification and Derivatization of the this compound Scaffold

Functionalization at the Carbonyl Center

The carbonyl group is a cornerstone of organic synthesis, though its reactivity in this specific scaffold is significantly influenced by steric hindrance from the adjacent, bulky mesityl group. wikipedia.orgncert.nic.in This steric congestion impedes the approach of nucleophiles, potentially slowing reaction rates or requiring more forceful conditions compared to less hindered ketones. ncert.nic.in

Key transformations at the carbonyl center include:

Nucleophilic Addition: Reactions with organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) compounds can introduce a variety of alkyl, aryl, or alkynyl groups, leading to the formation of tertiary alcohols. However, the significant steric shield provided by the mesityl group would likely necessitate the use of smaller, highly reactive nucleophiles or harsher reaction conditions.

Reduction: The carbonyl can be reduced to a secondary alcohol (1-mesityl-3,3-diphenyl-1-propanol) using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: Conversion to an amine can be achieved by reacting the ketone with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent (e.g., NaBH₃CN). This forms a new carbon-nitrogen bond.

Wittig Reaction: The formation of an alkene by replacing the carbonyl oxygen is possible via the Wittig reaction. This would involve reacting the ketone with a phosphorus ylide (Ph₃P=CR₂), though the steric hindrance of the mesityl group would be a major challenge to overcome. nih.gov

Enolate Formation: The protons on the carbon alpha to the carbonyl group (the C2 position) can be abstracted by a strong base to form an enolate. This nucleophilic intermediate can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) for α-functionalization. researchgate.net

Table 1: Potential Reactions at the Carbonyl Center of this compound

Reaction TypeReagentsPotential ProductKey Considerations
Nucleophilic AdditionR-MgX, R-LiTertiary AlcoholSteric hindrance from the mesityl group may significantly lower reaction rates and yields. wikipedia.org
ReductionNaBH₄, LiAlH₄Secondary AlcoholGenerally efficient, but may require longer reaction times.
Wittig ReactionPh₃P=CR₂AlkeneHighly challenging due to severe steric hindrance at the carbonyl carbon. nih.gov
Reductive AminationR₂NH, NaBH₃CNAmineFeasible route to introduce nitrogen-containing functional groups.
α-Alkylation1. LDA 2. R-Xα-Substituted KetoneAllows for functionalization adjacent to the carbonyl group via an enolate intermediate. researchgate.net

Aromatic Ring Functionalization and Substituent Effects on Mesityl and Diphenyl Moieties

The scaffold possesses three aromatic rings, each with distinct reactivity profiles for electrophilic aromatic substitution (EAS). wikipedia.orgpressbooks.pub

Mesityl Moiety: The mesityl ring is highly activated towards EAS due to the three electron-donating methyl groups. wikipedia.orglibretexts.org These groups direct incoming electrophiles to the ortho and para positions. In this case, the acyl group is a deactivating, meta-directing group. The two available positions on the mesityl ring are ortho to two methyl groups and meta to the acyl group. Electrophilic substitution (e.g., nitration, halogenation) would likely be sluggish due to the deactivating effect of the ketone but would occur at these positions. wikipedia.org The significant steric bulk of the entire molecule would also play a role in directing the approach of the electrophile. wikipedia.orgwikipedia.org

Diphenyl Moieties: The two phenyl rings are part of a diphenylmethyl group, which is weakly activating and directs electrophiles to the ortho and para positions. libretexts.org Due to steric hindrance, substitution is most likely to occur at the para-positions of these rings.

Substituent Effects: The molecule's reactivity is a balance of electronic and steric effects. numberanalytics.com

Electronic Effects: The methyl groups on the mesityl ring are electron-donating, increasing the nucleophilicity of that ring. wikipedia.org Conversely, the carbonyl group is electron-withdrawing, deactivating the mesityl ring to which it is attached. wikipedia.org

Steric Effects: The primary steric feature is the mesityl group, which shields the carbonyl carbon and one face of the aromatic ring. wikipedia.orgwikipedia.org This steric hindrance can be exploited to achieve selectivity in certain reactions. For instance, the mesityl group can act as a "dummy" or non-transferable group in some coupling reactions. rsc.org

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution (EAS)

Ring MoietySubstituent EffectDirecting InfluencePredicted Position of Substitution
MesitylAcyl (deactivating), 3x Methyl (activating)Acyl (m-directing), Methyl (o,p-directing)Positions 3 and 5 (meta to acyl, ortho to methyls)
PhenylDiphenylmethyl (weakly activating)o,p-directingPredominantly para (C4') due to lower steric hindrance.

Cyclization and Annulation Reactions Incorporating the this compound Framework

The this compound backbone is a versatile precursor for synthesizing more complex polycyclic and heterocyclic structures.

Intramolecular Cyclizations: Acid-catalyzed intramolecular reactions, such as a Friedel-Crafts-type alkylation or acylation, could potentially form a new ring. For example, one of the pendant phenyl rings could cyclize onto the mesityl ring, though this would likely require harsh conditions to overcome the steric and electronic barriers. Oxidative phenolic coupling of a hydroxylated derivative could also be a pathway to new ring systems. researchgate.netcam.ac.uk

Heterocycle Synthesis: The 1,3-relationship between the carbonyl carbon and the diphenyl-substituted carbon makes this scaffold suitable for condensation reactions with binucleophiles to form various heterocycles. ekb.egekb.eg

Pyrazoles/Pyridazines: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives could yield pyrazole (B372694) or pyridazine (B1198779) rings.

Pyrimidines: Condensation with urea (B33335) or thiourea (B124793) could lead to the formation of pyrimidinone or thioxopyrimidine derivatives.

Pyridines: The Hantzsch pyridine (B92270) synthesis or related methodologies, involving reaction with a β-enaminone or a mixture of an aldehyde and ammonia, could be adapted to construct a pyridine ring fused to or substituted with the core framework.

Benzofurans/Indoles: Derivatives with appropriate ortho-functionalized phenyl groups (e.g., an ortho-hydroxy or ortho-amino group on one of the diphenylmethyl rings) could undergo intramolecular cyclization to form benzofuran (B130515) or indole (B1671886) skeletons. mdpi.com

Table 3: Potential Cyclization and Annulation Reactions

Reaction TypeReagentsResulting Framework
Paal-Knorr SynthesisHydrazine (H₂NNH₂)Pyrazole or Pyridazine derivative
Gewald Reactionα-cyano ester, sulfur, baseSubstituted Thiophene
Hantzsch Synthesisβ-ketoester, aldehyde, ammoniaDihydropyridine derivative
Friedländer Annulationortho-aminoaryl aldehyde/ketoneQuinoline derivative
Intramolecular Friedel-CraftsLewis Acid (e.g., AlCl₃)Fused Polycyclic Aromatic System

Advanced Spectroscopic and Structural Elucidation of 1 Mesityl 3,3 Diphenyl 1 Propanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure, connectivity, and dynamics of a compound in solution. For 1-Mesityl-3,3-diphenyl-1-propanone, a suite of NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the nuclei, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of this compound. These techniques reveal correlations between different nuclei, allowing for a definitive mapping of the atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for identifying the protons of the propanone backbone, showing a clear correlation between the methine proton at the C3 position and the methylene (B1212753) protons at the C2 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to assign each carbon atom in the molecule by correlating the signals in the ¹H spectrum to the corresponding signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is invaluable for determining the preferred conformation and stereochemistry of a molecule in solution. For this compound, NOESY could reveal spatial proximities between the protons of the mesityl group and the protons of the propanone backbone, offering insights into the rotational orientation of the bulky aryl substituents.

Table 1: Predicted 2D NMR Correlations for this compound

NMR ExperimentExpected Key CorrelationsInformation Gained
COSYH2 ↔ H3Confirms the -CH₂-CH- connectivity in the propanone chain.
HSQCMesityl CH₃ ↔ Mesityl C-CH₃ Mesityl Ar-H ↔ Mesityl Ar-C Diphenyl Ar-H ↔ Diphenyl Ar-C H2 ↔ C2 H3 ↔ C3Assigns all protonated carbon atoms.
HMBCMesityl CH₃ → Mesityl Ar-C Mesityl CH₃ → C1 (Carbonyl) H2 → C1, C3, Diphenyl C-ipso H3 → C1, C2, Diphenyl C-ipsoEstablishes the connectivity between the mesityl, carbonyl, propanone, and diphenyl fragments.
NOESYMesityl o-CH₃ ↔ H2 Diphenyl o-H ↔ H3Provides data on the through-space proximity of atoms, revealing the molecule's conformational preferences in solution.

The structure of this compound features several single bonds around which rotation can occur, particularly the bonds connecting the aryl groups to the propanone core. Due to the steric hindrance imposed by the ortho-methyl groups on the mesityl ring and the two phenyl rings at the C3 position, rotation around these bonds is expected to be restricted.

Variable Temperature (VT) NMR is the primary technique used to study such dynamic processes. semanticscholar.orgst-andrews.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals corresponding to atoms that are exchanging between different chemical environments. nih.govmdpi.com

For this compound, the two ortho-methyl groups of the mesityl ring are chemically non-equivalent at low temperatures if the rotation around the mesityl-carbonyl bond is slow on the NMR timescale. As the temperature is increased, this rotation becomes faster. The VT-NMR experiment would track the signals of the ortho-methyl protons (or carbons):

At low temperature: Two distinct signals would be observed for the non-equivalent methyl groups.

At the coalescence temperature (Tc): As the temperature rises, the rate of rotation increases, causing the two signals to broaden and eventually merge into a single broad peak. st-andrews.ac.uk

At high temperature: The rotation is so rapid that the NMR spectrometer detects only the time-averaged environment, resulting in a single sharp signal.

From the coalescence temperature and the frequency difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. semanticscholar.orgnih.gov This provides a quantitative measure of the steric hindrance to rotation, a key feature of the molecule's dynamic behavior. nih.gov

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edumdpi.com This technique provides an atomic-level snapshot of the molecule, revealing detailed information about its geometry and how it interacts with neighboring molecules in the crystal lattice. spbu.runih.gov

An SCXRD analysis of a suitable single crystal of this compound would yield a complete structural model. carleton.edu This model includes the precise coordinates of every atom, from which exact bond lengths, bond angles, and torsion (dihedral) angles can be calculated. This data is crucial for understanding the steric effects within the molecule. For example, one would expect to see distortions from ideal geometries, such as widening of bond angles around the bulky substituents, to relieve steric strain. The torsion angles would quantitatively describe the relative orientations of the mesityl and diphenyl groups, providing a clear picture of the molecule's conformation in the solid state.

Table 2: Key Molecular Geometry Parameters Obtainable from SCXRD

Parameter TypeSpecific Examples for this compoundStructural Insights
Bond LengthsC1=O (Carbonyl) C1-C(Mesityl) C1-C2 C2-C3 C3-C(Diphenyl)Reveals bond order and potential electronic effects (e.g., conjugation).
Bond AnglesC(Mesityl)-C1-C2 C1-C2-C3 C2-C3-C(Diphenyl)Indicates steric strain and deviations from idealized sp² and sp³ geometries.
Torsion AnglesC(Mesityl)-C1-C2-C3 C1-C2-C3-C(Diphenyl)Defines the three-dimensional conformation of the propanone backbone and the precise orientation of the aryl substituents.

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal. This crystal packing is governed by a network of intermolecular interactions. nih.govnih.gov For this compound, which lacks strong hydrogen bond donors, the packing would likely be dominated by weaker forces:

Van der Waals interactions: These are ubiquitous forces that dictate how the bulky, sterically demanding molecules pack efficiently.

C-H···π interactions: The numerous aromatic C-H bonds can act as weak hydrogen bond donors to the electron-rich faces of the phenyl and mesityl rings of neighboring molecules.

C-H···O interactions: The polarized carbonyl oxygen atom can act as a weak hydrogen bond acceptor for C-H bonds from adjacent molecules.

Polymorphism is the ability of a compound to exist in more than one crystal structure. ucl.ac.ukrsc.org Different polymorphs can have distinct physical properties, and their study is of great importance. Chalcones and related ketones are known to exhibit polymorphism. ucl.ac.ukrsc.org A systematic study of this compound would involve attempting crystallization under various conditions (e.g., different solvents, temperatures, and crystallization rates) to search for different polymorphic forms. Each unique form would be analyzed by SCXRD to determine its specific molecular conformation and packing arrangement.

Co-crystallization involves crystallizing the target compound with a second, different molecule (a "co-former") to create a new crystalline solid with a unique structure held together by non-covalent interactions. This approach could be explored for this compound to modify its solid-state properties or to study its interaction with other molecules in a crystalline environment.

Advanced Mass Spectrometry Techniques for Structural Information and Purity Assessment

Advanced mass spectrometry (MS) techniques are indispensable tools for the unambiguous structural elucidation and purity assessment of synthetic compounds like this compound. These methods provide precise molecular weight determination, detailed structural information through fragmentation analysis, and the ability to distinguish between closely related structures.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula (C₂₄H₂₄O) and differentiate the compound from other isomers or impurities with the same nominal mass.

Upon ionization, typically through techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule can undergo controlled fragmentation. The study of these fragmentation pathways provides a roadmap to its molecular structure. For ketones, characteristic cleavages occur adjacent to the carbonyl group. In the case of this compound, the primary fragmentations are expected to be α-cleavages.

The most common fragmentation patterns observed for ketones involve the breaking of the bond between the carbonyl group and an adjacent carbon atom, known as α-cleavage. openstax.org This process results in the formation of a stable acylium ion. Another potential fragmentation process for some ketones is the McLafferty rearrangement, which requires the presence of a γ-hydrogen atom that can be transferred to the carbonyl oxygen. openstax.org However, due to its specific structure, this compound is not expected to undergo a classic McLafferty rearrangement.

The elucidation of fragmentation pathways can be systematically explored. nih.gov For this compound, two primary α-cleavage pathways are predicted:

Cleavage between the carbonyl carbon and the mesityl group, leading to the formation of a mesitoyl cation and a diphenylpropyl radical.

Cleavage between the carbonyl carbon and the adjacent methylene (CH₂) group, resulting in a stable diphenylmethyl cation (or a tropylium (B1234903) ion after rearrangement) and a mesityl ethyl ketone radical.

A summary of expected key fragments in the HRMS spectrum of this compound is presented below.

Fragment Ion Proposed Structure Calculated m/z Fragmentation Pathway
[C₂₄H₂₄O]⁺Molecular Ion328.1827Ionization of parent molecule
[C₁₀H₁₁O]⁺Mesitoyl cation147.0810α-cleavage
[C₁₃H₁₁]⁺Diphenylmethyl cation167.0861α-cleavage, loss of mesityl-CO-CH₂•
[C₇H₇]⁺Tropylium ion91.0548Rearrangement from benzyl (B1604629) fragments
[C₉H₁₁]⁺Mesityl cation119.0861Cleavage of mesityl-CO bond

This interactive table summarizes the predicted high-resolution mass spectrometry fragments.

Tandem Mass Spectrometry (MS/MS) for Complex Structure Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis to probe the structure of ions in detail. ijcap.in In a typical MS/MS experiment, an ion of a specific m/z (the precursor ion) is selected from the initial mass spectrum, subjected to collision-induced dissociation (CID), and the resulting product ions are then analyzed by a second mass spectrometer. ijcap.in This process provides definitive evidence for the proposed fragmentation pathways and can be used to differentiate between isomers, which might produce similar initial mass spectra but different fragment patterns. nih.govnih.gov

For this compound, an MS/MS experiment would proceed as follows:

MS1 Analysis: The molecular ion [C₂₄H₂₄O]⁺ at m/z 328.18 would be isolated.

Collision-Induced Dissociation (CID): The isolated precursor ion would be fragmented by collision with an inert gas (e.g., argon or nitrogen).

MS2 Analysis: The resulting product ions would be mass-analyzed. The spectrum would be expected to show prominent peaks corresponding to the fragments listed in the table above, such as the mesitoyl cation (m/z 147.08) and the diphenylmethyl cation (m/z 167.09).

This MS/MS analysis confirms the connectivity of the molecule. For instance, observing the formation of the m/z 147.08 fragment from the m/z 328.18 precursor confirms the presence of a mesitoyl group in the parent structure. This technique is particularly valuable in complex mixtures, allowing for the selective analysis of a target compound without complete purification. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. tandfonline.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch. Because the carbonyl group is conjugated with the aromatic mesityl ring, this stretching vibration is expected to appear at a lower wavenumber (typically 1660-1690 cm⁻¹) compared to a non-conjugated aliphatic ketone (which appears around 1715 cm⁻¹). spectroscopyonline.comorgchemboulder.comlibretexts.org This shift is due to the delocalization of electron density between the aromatic ring and the carbonyl group, which slightly weakens the C=O double bond.

Other significant absorption bands include:

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium bands between 2850 and 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple medium to weak bands in the 1450-1600 cm⁻¹ region.

C-C-C Stretching: A diagnostically useful peak for ketones is the C-C-C stretch, which for aromatic ketones generally falls between 1230 and 1300 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. While the carbonyl stretch is also observable in the Raman spectrum, aromatic C=C ring stretching and breathing vibrations often produce very strong signals, making Raman spectroscopy particularly useful for characterizing the aromatic portions of the molecule.

Hydrogen Bonding Networks: The this compound molecule itself lacks hydrogen bond donor groups (such as -OH or -N-H) and therefore cannot form intermolecular hydrogen bonds with itself. However, the oxygen atom of the carbonyl group is a hydrogen bond acceptor. In the presence of protic solvents (e.g., alcohols) or other molecules with hydrogen bond donor capabilities, this compound can participate in hydrogen bonding networks. Such interactions can be observed spectroscopically as a further shift of the C=O stretching band to a lower frequency in the FT-IR spectrum. The formation of hydrogen bonds has been shown to be critical in the interaction of similar molecules, like chalcones, with biological targets. nih.govnih.gov

A summary of the expected vibrational bands for this compound is provided below.

Wavenumber (cm⁻¹) Vibrational Mode Technique Expected Intensity
3100-3000Aromatic C-H StretchFT-IR, RamanMedium-Weak
3000-2850Aliphatic C-H StretchFT-IR, RamanMedium
1690-1660Carbonyl (C=O) StretchFT-IRStrong
1600-1450Aromatic C=C StretchFT-IR, RamanMedium (Strong in Raman)
1300-1230C-CO-C Asymmetric StretchFT-IRMedium

This interactive table outlines the characteristic vibrational frequencies for the specified compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomer Characterization (if applicable)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an essential analytical technique for the study of chiral molecules. acs.org CD measures the differential absorption of left and right circularly polarized light, a property exhibited only by molecules that are not superimposable on their mirror image (enantiomers). chromatographytoday.com

The parent compound, this compound, is achiral. It lacks a stereocenter and does not possess other elements of chirality such as axial or planar chirality. As a result, a sample of pure this compound will not exhibit a CD spectrum, and this technique is not applicable for its analysis in its native form.

However, the applicability of CD spectroscopy would become highly relevant for chiral derivatives of this compound. If a chiral center were introduced into the molecular structure—for example, through substitution at the C-2 position of the propanone backbone—a pair of enantiomers would result. In such a case, CD spectroscopy would be a powerful tool for:

Distinguishing between the enantiomers: Enantiomers produce mirror-image CD spectra, allowing for their unambiguous identification.

Determining enantiomeric excess (ee): The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a mixture. nih.govunits.it This allows for the rapid and accurate quantification of enantiomeric purity, which is often a time-consuming task using traditional chromatographic methods. chromatographytoday.comnih.gov

The use of CD detectors coupled with High-Performance Liquid Chromatography (HPLC) can even allow for the determination of enantiomeric ratios without achieving baseline separation of the enantiomers, significantly speeding up analysis. chromatographytoday.comnih.gov Therefore, while not applicable to the parent compound, chiroptical spectroscopy remains a vital potential characterization technique for any future chiral analogues or derivatives of this compound.

Reaction Chemistry and Mechanistic Pathways Involving 1 Mesityl 3,3 Diphenyl 1 Propanone

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition to the carbonyl group of 1-Mesityl-3,3-diphenyl-1-propanone is a challenging transformation due to the severe steric hindrance imposed by the mesityl group. The approach of a nucleophile to the electrophilic carbonyl carbon is impeded, often requiring more reactive nucleophiles or harsher reaction conditions compared to less hindered ketones.

Achieving high levels of stereocontrol in asymmetric nucleophilic additions to this compound is a formidable task. The inherent steric bias of the molecule can, in some cases, lead to modest levels of diastereoselectivity. However, for highly enantioselective transformations, the use of chiral catalysts is essential. Chiral ligands complexed to metal centers can create a chiral environment around the carbonyl group, directing the nucleophilic attack from a specific face.

For instance, the use of chiral oxazaborolidine catalysts in the reduction of prochiral ketones has been a successful strategy for the synthesis of enantiomerically enriched secondary alcohols. While specific studies on this compound are not prevalent, it is anticipated that such catalytic systems could provide a pathway to chiral alcohols derived from this ketone. The choice of catalyst and reaction conditions would be critical to overcoming the steric hindrance and achieving high enantioselectivity.

Table 1: Hypothetical Data for Asymmetric Reduction of this compound

EntryCatalystReducing AgentTemperature (°C)Yield (%)Enantiomeric Excess (%)
1(R)-CBSBH₃·SMe₂-787585 (R)
2(S)-CBSBH₃·SMe₂-787888 (S)
3RuCl₂[(R)-BINAP]H₂ (50 atm)259095 (R)
4RuCl₂[(S)-BINAP]H₂ (50 atm)259297 (S)

Note: This data is hypothetical and intended for illustrative purposes.

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles capable of adding to sterically hindered ketones. However, their reactions with this compound are expected to be sluggish. The bulky nature of both the ketone and many common organometallic reagents would likely lead to a significant activation barrier.

Furthermore, side reactions such as enolization (proton abstraction from the α-carbon) and reduction (if the organometallic reagent has a β-hydride) can compete with the desired nucleophilic addition. To favor addition, more reactive organometallic reagents (e.g., organolithium vs. Grignard) and lower reaction temperatures are generally preferred. The use of cerium(III) chloride (Luche conditions) can sometimes suppress enolization and promote 1,2-addition.

α-Proton Reactivity and Enolate Chemistry

The protons on the carbon atom adjacent to the carbonyl group (α-protons) in this compound are acidic and can be removed by a strong base to form an enolate. The resulting enolate is a powerful nucleophile and a key intermediate in various carbon-carbon bond-forming reactions. Due to the asymmetry of the ketone, two different enolates can potentially be formed: the kinetic enolate and the thermodynamic enolate.

The formation of the kinetic enolate is favored under conditions of strong, sterically hindered bases (like lithium diisopropylamide, LDA) at low temperatures. This enolate is formed by the removal of the less sterically hindered α-proton. In contrast, the thermodynamic enolate , which is the more stable enolate (typically the one with the more substituted double bond), is favored under conditions that allow for equilibrium to be established, such as weaker bases at higher temperatures. Given the steric bulk around the carbonyl, it is plausible that the kinetic enolate would be formed with high regioselectivity.

The enolate derived from this compound can participate in aldol (B89426) reactions with aldehydes and ketones. However, the steric hindrance of the enolate itself would likely necessitate the use of highly reactive electrophiles, such as unhindered aldehydes (e.g., formaldehyde (B43269) or acetaldehyde). The reaction with other ketones would be particularly challenging.

In a directed aldol reaction, the pre-formed lithium enolate of this compound could be reacted with an aldehyde like benzaldehyde (B42025). The stereochemical outcome of such a reaction would be influenced by the geometry of the enolate (E or Z) and the reaction conditions, potentially leading to syn or anti diastereomers.

The enolate of this compound can be alkylated by reacting it with an alkyl halide. libretexts.orglibretexts.orgpressbooks.pub This SN2 reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions. The steric bulk of the enolate would likely disfavor reactions with bulky electrophiles.

Acylation of the enolate can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction leads to the formation of a β-dicarbonyl compound. The choice of reaction conditions can influence whether C-acylation (at the α-carbon) or O-acylation (at the enolate oxygen) occurs. Generally, C-acylation is favored with lithium enolates, while silyl (B83357) enol ethers might show different reactivity.

Table 2: Hypothetical Data for Alkylation and Acylation of the Enolate of this compound

EntryElectrophileBase/ConditionsProductYield (%)
1Methyl iodideLDA, THF, -78 °C2-Methyl-1-mesityl-3,3-diphenyl-1-propanone85
2Benzyl (B1604629) bromideKHMDS, THF, -78 °C2-Benzyl-1-mesityl-3,3-diphenyl-1-propanone70
3Acetyl chlorideLDA, THF, -78 °C1-Mesityl-2-(diphenylmethyl)-1,3-butanedione65
4Benzoyl chlorideNaH, THF, 25 °C1-Mesityl-3,3-diphenyl-2-benzoyl-1-propanone60

Note: This data is hypothetical and intended for illustrative purposes.

Reduction and Oxidation Reactions of the Ketone Moiety

The ketone functionality of this compound can undergo both reduction and oxidation reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can effectively reduce the ketone to the corresponding alcohol. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also readily reduce the ketone. Due to its high reactivity, anhydrous conditions are required.

The stereochemical outcome of these reductions on the prochiral ketone will result in a racemic mixture of the alcohol unless a chiral directing group is present in the molecule or a chiral reducing agent is used.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions or with specific reagents, oxidation can occur. A common oxidation reaction for ketones is the Baeyer-Villiger oxidation , where a peroxy acid (like m-CPBA) is used to convert a ketone into an ester. The migratory aptitude of the groups attached to the carbonyl carbon determines the product. In the case of this compound, the migratory aptitude would be Mesityl vs. the -CH₂CH(Ph)₂ group. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude.

Photochemistry and Photoreactions of this compound

The photochemical behavior of ketones is largely governed by the nature of their excited states. Upon absorption of ultraviolet light, this compound would be promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). The subsequent reactions would emanate from these excited states.

The presence of the electron-rich mesityl group and the diphenylmethyl moiety suggests the possibility of photoinduced electron transfer (PET) processes. In the presence of a suitable electron acceptor or donor, the excited ketone could participate in single electron transfer, generating a radical ion pair. The subsequent chemistry would be dictated by the fate of these radical ions, which could include fragmentation, rearrangement, or reaction with other species.

The generation of radical species is a hallmark of ketone photochemistry. The excited carbonyl group can induce homolytic cleavage of adjacent bonds, leading to a variety of radical-mediated reactions.

Norrish Type reactions are characteristic photochemical processes of ketones.

Norrish Type I Reaction: This pathway involves the homolytic cleavage of the α-carbon-carbon bond, which is the bond between the carbonyl carbon and the mesityl group or the bond between the carbonyl carbon and the C2 carbon. Given the steric bulk of the mesityl group and the stability of a potential diphenylmethyl radical, cleavage of the bond between the carbonyl and the C2 carbon to form a mesitoyl radical and a 3,3-diphenylpropyl radical is a plausible outcome. The alternative cleavage would yield a mesityl radical and a 3,3-diphenyl-1-oxo-propyl radical. The subsequent fate of these radical pairs could involve decarbonylation, recombination, or disproportionation. For instance, studies on other α-mesityl ketones have shown efficient radical cleavage.

Norrish Type II Reaction: This reaction requires the presence of a γ-hydrogen that can be abstracted by the excited carbonyl oxygen through a six-membered transition state. In this compound, there are no γ-hydrogens on the alkyl chain. Therefore, a classical Norrish Type II reaction is not expected to be a primary photochemical pathway for this molecule.

Photochemical cyclization reactions could also be envisaged. For example, intramolecular hydrogen abstraction from the ortho-methyl groups of the mesityl ring by the excited carbonyl could lead to the formation of a biradical intermediate, which could then cyclize to form a five-membered ring, resulting in a substituted indanone derivative.

Cycloaddition Reactions and Pericyclic Processes Involving this compound

While the carbonyl group of ketones can participate in cycloaddition reactions, the steric hindrance imposed by the mesityl and diphenylmethyl groups in this compound would likely render such reactions challenging under normal conditions.

Theoretically, [2+2] photocycloaddition (the Paternò–Büchi reaction) with an alkene could occur, where the excited ketone adds to the alkene to form an oxetane (B1205548). However, the steric bulk around the carbonyl group would significantly hinder the approach of the alkene.

Pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state, are also a possibility, though less common for simple ketones. In the context of this molecule, any potential pericyclic reaction would likely involve the aromatic rings and would require significant activation, possibly under photochemical conditions. No specific examples of such reactions for this compound are readily available in the literature.

Investigation of Reaction Kinetics and Thermodynamics for Complex Transformations

A comprehensive understanding of the reaction pathways of this compound would necessitate detailed kinetic and thermodynamic studies.

Reaction Kinetics: The rates of the various photochemical and thermal reactions would be influenced by factors such as the solvent, temperature, and the presence of quenchers or sensitizers. For instance, the efficiency of Norrish Type I cleavage would depend on the stability of the resulting radicals and the bond dissociation energy of the α-carbon-carbon bond. Laser flash photolysis would be a key technique to study the transient species (e.g., triplet excited states, radicals, and biradicals) and to determine their lifetimes and reaction rate constants.

Thermodynamics: The thermodynamic feasibility of different reaction pathways would be determined by the relative energies of the reactants, intermediates, transition states, and products. Computational chemistry, using methods such as density functional theory (DFT), could provide valuable insights into the thermodynamics of potential transformations. For example, the relative stability of the different possible radical intermediates in a Norrish Type I cleavage could be calculated to predict the favored fragmentation pathway.

The following table summarizes the potential reaction pathways and the key factors influencing their kinetics and thermodynamics.

Reaction TypeProposed PathwayKinetic FactorsThermodynamic Factors
Photochemistry
Norrish Type Iα-cleavage to form radical pairsRadical stability, Bond dissociation energyEnthalpy of reaction
Intramolecular H-abstractionAbstraction from mesityl groupProximity of H-atoms, C-H bond strengthStability of biradical intermediate
Cycloaddition
[2+2] PhotocycloadditionReaction with alkenesSteric hindrance, Alkene concentrationRing strain in oxetane product

Further experimental and computational research is required to fully elucidate the intricate reaction chemistry of this compound.

Research Findings on this compound in Advanced Applications Remain Elusive

Extensive searches of scientific literature and chemical databases have yielded no specific research findings on the applications of This compound in the fields of materials science and catalysis as outlined. Despite targeted inquiries into its use as a building block for specialty polymers, its role in supramolecular chemistry, or its utility as a ligand or precursor in catalysis, no dedicated studies or data sets corresponding to these advanced applications could be located.

The focus of the requested article was to be on the following specific areas:

Development as a Building Block for Specialty Polymers and Advanced Materials: This included its monomer synthesis, polymerization chemistry, and potential incorporation into organic electronic materials such as OLEDs.

Role in Supramolecular Chemistry and Crystal Engineering: This encompassed the design of non-covalent assemblies, host-guest systems, and the influence of its steric bulk on self-assembly processes.

Utilization as a Ligand or Precursor in Homogeneous and Heterogeneous Catalysis: This involved its application in the synthesis of catalytic systems.

While research exists for structurally related compounds, such as various diphenyl and mesityl derivatives in these fields, no literature specifically identifies or characterizes "this compound" for these purposes. Consequently, the creation of data tables and detailed research findings as requested is not possible based on the currently available scientific record.

This lack of information suggests that the potential of this compound in these advanced application areas may be a subject for future investigation within the scientific community.

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific research or data could be found for the chemical compound this compound.

This absence of information in the public domain prevents the creation of a detailed scientific article on its advanced applications in materials science and catalysis as requested. The specific areas of focus, including the design of transition metal complexes, the development of chiral catalysts, and its application as a probe molecule in mechanistic organic chemistry studies, require dedicated research findings that are currently unavailable for this particular compound.

While searches yielded information on structurally related compounds, such as various diketones and other propanone derivatives, this information is not directly applicable to this compound and therefore cannot be used to generate the requested scientifically accurate and focused article. The strict adherence to the provided outline, which necessitates in-depth research findings, cannot be fulfilled without available literature on the subject compound.

Therefore, it is concluded that an article on the "Advanced Applications of this compound in Materials Science and Catalysis" cannot be generated at this time due to the lack of foundational research on this specific chemical entity.

Conclusion and Future Directions in Research on 1 Mesityl 3,3 Diphenyl 1 Propanone

Synthesis of Key Findings and Scientific Contributions

The scientific landscape surrounding 1-Mesityl-3,3-diphenyl-1-propanone is primarily built upon the foundational knowledge of bulky aryl ketone synthesis and reactivity. The primary synthetic route to such compounds is the Friedel-Crafts acylation, a classic method for attaching acyl groups to an aromatic ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In the context of this compound, this would involve the reaction of mesitylene (B46885) with 3,3-diphenylpropanoyl chloride or a related acylating agent in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orglibretexts.org

The structure of this compound, featuring a sterically hindered mesityl group and two phenyl substituents, suggests a rich and complex reactivity profile. Research on analogous bulky ketones indicates that the steric hindrance can significantly influence reaction kinetics and product distributions. acs.org The carbonyl group is a key reactive site, susceptible to nucleophilic addition and reduction. Furthermore, the α-protons are amenable to enolization, opening pathways for a range of functionalization reactions. acs.orgchemrxiv.org

The photochemistry of aromatic ketones is another area of significant scientific contribution. huji.ac.ilresearchgate.netcore.ac.ukscribd.com Aromatic ketones can absorb UV radiation, leading to excited states that can undergo various transformations, including cleavage and energy transfer. huji.ac.ilnih.gov For a molecule like this compound, its photochemical behavior is expected to be influenced by the interplay of the mesityl and diphenylpropane moieties.

Identification of Unanswered Questions and Critical Research Gaps

Despite the wealth of knowledge on related compounds, there are significant unanswered questions and critical research gaps specifically concerning this compound.

Optimized Synthesis: While Friedel-Crafts acylation is the logical synthetic approach, the optimal conditions for the synthesis of this compound have not been reported. The steric hindrance of the mesityl group could lead to low yields or side reactions, necessitating a systematic study of catalysts, solvents, and reaction temperatures. organic-chemistry.org

Physicochemical Properties: There is a lack of experimental data on the fundamental physicochemical properties of this compound, such as its melting point, boiling point, solubility, and spectral characteristics. This data is crucial for its identification, purification, and further study.

Detailed Reactivity Profile: The specific reactivity of this compound remains largely unexplored. How does the combination of the bulky mesityl group and the two phenyl groups on the propane (B168953) chain affect the acidity of the α-protons and the accessibility of the carbonyl carbon to nucleophiles?

Photochemical Behavior: The photochemical fate of this compound is unknown. What are its absorption and emission properties? Does it undergo Norrish Type I or Type II reactions, and how does the substitution pattern influence the outcome? huji.ac.il

Solid-State Structure: The three-dimensional structure of the molecule in the solid state has not been determined. X-ray crystallographic data would provide valuable insights into intramolecular steric interactions and intermolecular packing, which can influence its physical properties and reactivity.

Prospective Research Avenues and Emerging Methodologies for this compound

The identified research gaps point toward several promising avenues for future investigation, which can be addressed using both established and emerging methodologies.

Advanced Synthetic Methods: Beyond classical Friedel-Crafts chemistry, modern catalytic methods could be explored for a more efficient and sustainable synthesis. This includes the use of solid acid catalysts to minimize waste and the development of transition-metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org For instance, a nickel-catalyzed reductive coupling of an appropriate alkyl halide with an aryl acid derivative could be a viable alternative. rsc.org

α-Functionalization Strategies: Recent advances in the α-functionalization of ketones offer exciting possibilities. acs.orgchemrxiv.orgmdpi.com Methodologies such as N-heterocyclic carbene (NHC) catalysis and photoredox catalysis could be employed to introduce new functional groups at the α-position, leading to a diverse library of derivatives. nih.goveurekalert.org An electrochemical oxidative platform for the α-derivatization of ketones with nucleophiles also presents a novel approach. chemrxiv.org

Photocatalysis and Photochemistry: The role of aromatic ketones as photocatalysts is a rapidly growing field. researchgate.netthieme-connect.de Investigating whether this compound can act as a photosensitizer would be a valuable contribution. Time-resolved spectroscopy could be used to study the properties of its excited states and their potential for energy or electron transfer. huji.ac.il

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric, electronic, and spectral properties of this compound. These theoretical studies can guide experimental work by predicting reaction pathways and identifying the most promising research directions.

Potential for Novel Applications and Discoveries Arising from Fundamental Research

Fundamental research into the synthesis and reactivity of this compound has the potential to lead to novel applications and discoveries.

Pharmaceutical Scaffolds: Substituted propanone backbones are found in various biologically active molecules. researchgate.net The unique steric and electronic properties of this compound and its derivatives could make them interesting candidates for medicinal chemistry programs, potentially as scaffolds for new therapeutic agents.

Materials Science: Aromatic ketones are used as photoinitiators in polymerization processes. cymitquimica.com The specific photochemical properties of this compound could be harnessed for applications in polymer chemistry and materials science, for example, in the development of new photocurable resins or coatings.

Mechanistic Insights: A detailed study of the reactivity of this sterically demanding ketone can provide deeper insights into reaction mechanisms. Understanding how steric and electronic effects modulate the outcome of chemical transformations is of fundamental importance to organic chemistry.

Development of New Catalysts: The exploration of this compound and its derivatives in catalytic applications, for instance as ligands for transition metals or as organocatalysts, could lead to the discovery of new and more efficient catalytic systems.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₂₄H₂₄OBased on chemical structure
Molecular Weight 328.45 g/mol Calculated from molecular formula
Physical State Likely a crystalline solidBased on analogous triarylpropanones which are often solids at room temperature. cymitquimica.com
Melting Point Expected to be relatively highThe bulky and rigid structure would lead to strong intermolecular interactions in the crystal lattice.
Solubility Soluble in common organic solvents (e.g., dichloromethane, acetone, THF); Insoluble in waterTypical for nonpolar organic compounds of this size.
¹H NMR Complex aromatic signals, distinct singlets for mesityl methyl groups, and signals for the propanone backboneInferred from the structure and data for similar compounds.
¹³C NMR Signals for carbonyl carbon, aromatic carbons, and aliphatic carbonsInferred from the structure and data for similar compounds.

Table 2: Potential Synthetic Approaches to this compound

Reaction TypeReactantsCatalyst/ReagentsPotential Advantages/Challenges
Friedel-Crafts Acylation Mesitylene and 3,3-diphenylpropanoyl chlorideLewis Acid (e.g., AlCl₃)Well-established method; Steric hindrance may lower yield. wikipedia.orgorganic-chemistry.org
Nickel-Catalyzed Reductive Coupling 3,3-diphenyl-1-halopropane and a mesityl-based carboxylic acid derivativeNickel catalyst, reducing agentMilder conditions, potentially higher functional group tolerance. rsc.org
Organometallic Addition Mesityllithium or Mesityl Grignard reagent to a 3,3-diphenylpropanal (B2737569) derivative followed by oxidation-A multi-step approach that offers alternative synthetic access.

Q & A

Q. What are the recommended synthetic routes for 1-Mesityl-3,3-diphenyl-1-propanone, and what experimental conditions are critical for high yield?

Methodological Answer: The synthesis of aryl-propanone derivatives often employs Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) . For mesityl-containing compounds, ensure steric hindrance is minimized by optimizing reaction temperature (typically 0–25°C) and using anhydrous solvents (e.g., dichloromethane). Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical to isolate the product .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the presence of mesityl (three methyl groups on a benzene ring) and diphenyl moieties. Compare chemical shifts with analogous compounds (e.g., diphenylpropanone derivatives) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) to confirm the molecular formula.
  • Melting Point Analysis: Compare observed values with literature data to assess purity .

Advanced Questions

Q. How can researchers optimize the synthesis of this compound to address low yields caused by steric hindrance?

Methodological Answer:

  • Catalyst Screening: Test bulky Lewis acids (e.g., FeCl₃ or BF₃·Et₂O) to improve regioselectivity .
  • Solvent Optimization: Use polar aprotic solvents (e.g., nitrobenzene) to stabilize transition states.
  • Stepwise Synthesis: Introduce mesityl and phenyl groups sequentially rather than simultaneously to reduce steric clashes .
  • Reaction Monitoring: Employ TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction time .

Q. What strategies are effective in resolving contradictions in reported spectroscopic data for aryl-propanone derivatives?

Methodological Answer:

  • Cross-Validation: Compare NMR data across multiple sources (e.g., PubChem, NIST) and replicate experiments under standardized conditions .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian software) to predict chemical shifts and compare with experimental results .
  • Impurity Analysis: Employ HPLC-MS to detect byproducts (e.g., incomplete acylation products) that may skew spectral interpretations .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites.
  • Transition State Modeling: Use software like ORCA or GAMESS to simulate reaction pathways (e.g., ketone reduction or nucleophilic addition) and predict activation energies .
  • Solvent Effects: Apply COSMO-RS models to assess solvent interactions and their impact on reaction kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.